3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide
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Overview
Description
The benzothiazolone is reacted with 2-aminothiazole in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the thiazole-substituted product.
Coupling to Form the Final Compound
The thiazole-substituted benzothiazolone is then coupled with 4-aminobenzenesulfonamide under mild conditions using a coupling agent to form the final product, 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide .
Industrial Production Methods
In industrial settings, this compound can be produced using a continuous flow synthesis technique to enhance yield and purity while reducing production time. Optimization of reaction conditions such as temperature, pressure, and reagent concentrations is crucial to scale up the process efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide typically involves multiple steps:
Formation of the Benzothiazolone Moiety
Start with a substituted aniline which undergoes a sulfonylation reaction with chlorosulfonic acid to form a sulfonyl chloride intermediate.
This intermediate is then cyclized with sulfuryl chloride to yield the benzothiazolone core.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide: undergoes several types of chemical reactions, including:
Oxidation: : Can be oxidized using oxidizing agents like potassium permanganate to introduce further functional groups.
Reduction: : Reduction can be achieved using agents like lithium aluminium hydride, which may modify the sulfonyl group.
Substitution: : Undergoes nucleophilic substitution reactions, where functional groups on the thiazole ring or benzothiazolone moiety are substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Nucleophiles like amines or alcohols in the presence of a suitable base.
Major Products
Oxidation: : Formation of hydroxylated or carboxylated derivatives.
Reduction: : Conversion of sulfonyl groups to sulfides.
Substitution: : Derivatives with new functional groups replacing existing ones on the thiazole or benzothiazolone structures.
Scientific Research Applications
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide: has a broad spectrum of applications:
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules.
Biology: : Functions as a biochemical probe to study enzyme interactions and binding sites.
Medicine: : Investigated for its potential as an antimicrobial agent due to its unique molecular structure.
Industry: : Used in the production of polymers and other advanced materials due to its ability to form strong intermolecular interactions.
Mechanism of Action
The mechanism of action of this compound is largely defined by its ability to interact with biological macromolecules such as proteins and nucleic acids. The sulfonamide group can form strong hydrogen bonds with protein residues, while the thiazole and benzothiazolone moieties can engage in pi-stacking interactions with aromatic residues. These interactions enable the compound to inhibit enzymes or modulate signaling pathways, making it a valuable tool in biological research and potential therapeutic applications.
Comparison with Similar Compounds
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide: can be compared to similar compounds such as:
Benzothiazole Derivatives: : Similar in structure but may lack the sulfonamide group, affecting their biological activity.
Thiazole Derivatives: : Possess thiazole rings but may not have the benzothiazolone moiety, resulting in different reactivity.
Sulfonamide Compounds: : Include the sulfonamide group but do not have the complex ring structures, leading to altered physical and chemical properties.
By combining these different functional groups, This compound exhibits a unique set of properties that differentiate it from other related compounds, enhancing its utility in various scientific and industrial applications.
Properties
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6S3/c24-17(9-11-23-18(25)15-3-1-2-4-16(15)32(23,28)29)21-13-5-7-14(8-6-13)31(26,27)22-19-20-10-12-30-19/h1-8,10,12H,9,11H2,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVXMQISJRMUEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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